molecular formula C20H23N3O4 B4396917 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

Cat. No.: B4396917
M. Wt: 369.4 g/mol
InChI Key: DXGUHZMWBMUKCE-UHFFFAOYSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the furoyl and pyridinyl substituents. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of raw materials, the scalability of the synthetic routes, and the management of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The furoyl and pyridinyl groups can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furoyl group could produce a furan derivative.

Scientific Research Applications

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to changes in the target’s activity or function, which underlies the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. Examples include:

Uniqueness

What sets (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-8-9-15(27-13)18(24)16-17(14-7-4-5-10-21-14)23(20(26)19(16)25)12-6-11-22(2)3/h4-5,7-10,17,25H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGUHZMWBMUKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=N3)CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione

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